![molecular formula C12H15BrN2O B581704 3-Amino-5-bromo-N-cyclopentylbenzamide CAS No. 1375068-65-7](/img/structure/B581704.png)
3-Amino-5-bromo-N-cyclopentylbenzamide
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Overview
Description
“3-Amino-5-bromo-N-cyclopentylbenzamide” is a compound with the molecular formula C12H15BrN2O . It has a molecular weight of 283.16 g/mol . The IUPAC name for this compound is 3-amino-5-bromo-N-cyclopentylbenzamide .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C12H15BrN2O/c13-9-5-8 (6-10 (14)7-9)12 (16)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2, (H,15,16)
. The canonical SMILES representation is C1CCC (C1)NC (=O)C2=CC (=CC (=C2)Br)N
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.16 g/mol . It has a XLogP3-AA value of 2.5 , indicating its lipophilicity. The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 282.03678 g/mol . The topological polar surface area is 55.1 Ų . The compound has a complexity of 253 .
Scientific Research Applications
Synthesis of Chlorantraniliprole
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
It has been evaluated in the context of GDEPT, where nitrogen mustard analogues derived from it were tested for cytotoxicity in cell lines expressing Escherichia coli nitroreductase. This research highlights its potential use in targeted cancer therapies (F. Friedlos, W. Denny, B. Palmer, C. Springer, 1997).
Photosynthesis Inhibition
Derivatives of this compound have been studied for their potential to inhibit photosynthetic electron transport, indicating its use in the study of photosynthesis and possibly in the development of herbicides (K. Kráľová, F. Šeršen, M. Pesko, K. Waisser, L. Kubicová, 2013).
Synthesis of Novel Compounds
It has been used in the synthesis of novel compounds like 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, showing potential cytotoxicity against human cancer cell lines and antimalarial activity (M. Mphahlele, T. A. Khoza, P. Mabeta, 2016).
Protein Labeling
3-Bromo-1,2,4,5-tetrazine, synthesized from this compound, has been used for chemoselective protein labeling and biorthogonal reactions, which is significant in therapeutic applications like antibody development (Enric Ros, Marina Bellido, X. Verdaguer, L. Ribas de Pouplana, A. Riera, 2020).
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It should not be inhaled or come in contact with skin or eyes . It should not be consumed, and it should only be used in a well-ventilated area or outdoors . Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .
properties
IUPAC Name |
3-amino-5-bromo-N-cyclopentylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBNVWWBOFANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-N-cyclopentylbenzamide |
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